molecular formula C8H8BrN3 B1376687 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1216309-40-8

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1376687
CAS No.: 1216309-40-8
M. Wt: 226.07 g/mol
InChI Key: JCNKLKPIXFOJPJ-UHFFFAOYSA-N
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Description

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural features. The presence of a bromine atom at the 6th position and a methyl group at the 2nd position of the imidazo[1,2-a]pyridine ring makes this compound particularly interesting for various chemical and biological studies .

Future Directions

Imidazo[1,2-a]pyridine derivatives have a wide range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . Therefore, the future directions for “6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine” could involve further exploration of its potential applications in drug discovery and development .

Biochemical Analysis

Biochemical Properties

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with DNA, proteins, and other cellular components .

Additionally, this compound has been observed to bind to certain protein kinases, influencing their activity. This binding can modulate signaling pathways that are essential for cell growth and differentiation. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has been reported to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .

Moreover, this compound can influence gene expression by acting as a transcriptional modulator. It has been shown to upregulate the expression of pro-apoptotic genes and downregulate anti-apoptotic genes, thereby promoting cell death in malignant cells. This dual role in modulating cell signaling and gene expression underscores its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes, such as topoisomerases, which are essential for DNA replication and transcription. By binding to the active site of these enzymes, the compound prevents the unwinding of DNA, thereby inhibiting cell division and inducing cell death .

Additionally, this compound can activate certain transcription factors, leading to changes in gene expression. This activation often involves the formation of a complex with the transcription factor, which then binds to DNA and modulates the transcription of target genes. These molecular interactions highlight the compound’s ability to influence cellular processes at a fundamental level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Over extended periods, the degradation products may exhibit different biological activities compared to the parent compound .

Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes. These adaptive responses can alter the compound’s efficacy and toxicity, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert anti-inflammatory and anti-tumor effects without significant toxicity. At higher doses, it can induce hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window .

Threshold effects have also been observed, where a minimal effective dose is required to achieve the desired biological response. Beyond this threshold, increasing the dose does not proportionally enhance the effect but rather increases the risk of adverse effects. These findings underscore the need for careful dose optimization in preclinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine can be achieved through several methods. One common approach involves the halogenation of 2-methylimidazo[1,2-a]pyridine. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position .

Another method involves the use of copper-catalyzed reactions. For instance, copper bromide-mediated aerobic oxidative synthesis can be employed to achieve the desired bromination .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions. These reactions are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNKLKPIXFOJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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